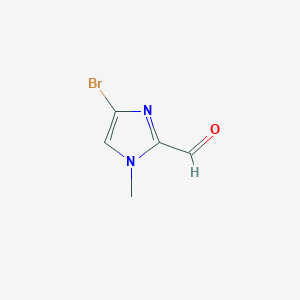

4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-methylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-8-2-4(6)7-5(8)3-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEVNYPMPMIJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79326-91-3 | |

| Record name | 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde (CAS 79326-91-3): Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the cornerstone of a vast array of therapeutic agents. Among these, the imidazole ring system is of paramount importance, featuring in numerous biologically active molecules.[1] The strategic functionalization of this privileged structure provides medicinal chemists with a powerful toolkit to modulate physicochemical properties and target interactions. 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde, with the CAS number 79326-91-3, is a prime example of such a highly valuable and versatile building block.

This technical guide provides an in-depth analysis of this compound, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, provide a detailed and validated synthesis protocol, explore its reactivity, and discuss its applications as a key intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 79326-91-3 | [2] |

| Molecular Formula | C₅H₅BrN₂O | [2] |

| Molecular Weight | 189.01 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | White solid | [3] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved through the bromination of 1-methyl-1H-imidazole-2-carbaldehyde. The following protocol is a well-established and reliable method.[3]

Experimental Protocol

| Step | Procedure |

| 1. Reaction Setup | In a suitable reaction vessel, dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in deoxygenated N,N-dimethylformamide (DMF). |

| 2. Reagent Addition | Add N-bromosuccinimide (NBS) (1.1 eq) to the solution at room temperature. |

| 3. Reaction | Stir the resulting mixture at room temperature for an extended period (typically around 6 days) until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS). |

| 4. Work-up | Quench the reaction by adding water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (EtOAc), multiple times. |

| 5. Isolation | Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. |

| 6. Purification | Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., n-heptane/EtOAc) to afford the title compound as a white solid.[3] |

Yield: Approximately 40%.[3]

Spectroscopic Data

-

¹H NMR (600 MHz, DMSO-d₆): δ 9.62 (s, 1H), 7.80 (s, 1H), 3.92 (s, 3H).[3]

-

LC-MS: m/z = 191.2 (MH⁺).[3]

Mechanistic Rationale

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring, being an electron-rich heterocycle, is susceptible to electrophilic attack. N-bromosuccinimide serves as the source of the electrophilic bromine species. The reaction's regioselectivity is directed by the existing substituents on the imidazole ring.

Caption: Synthesis of this compound.

Application in Drug Discovery: A Key Building Block for Kinase Inhibitors

Substituted imidazoles are prevalent scaffolds in a multitude of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[4] The title compound, with its strategically placed reactive handles—the bromo group and the aldehyde—serves as an excellent starting point for the synthesis of complex molecular architectures targeting the ATP-binding site of kinases.

The general workflow for utilizing this building block in a drug discovery program is outlined below.

Caption: Drug discovery workflow using the title compound.

Reactivity Profile: Harnessing the Dual Functionality

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. This allows for a modular and divergent synthetic approach to a wide range of derivatives.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for introducing a variety of substituents, most notably through the formation of carbon-nitrogen and carbon-carbon bonds.

-

Reductive Amination: This powerful reaction allows for the introduction of a diverse range of primary and secondary amines to form the corresponding substituted aminomethyl imidazoles. The reaction proceeds via the in-situ formation of an imine, which is then reduced by a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6] This is a cornerstone reaction in the synthesis of many kinase inhibitors.

Caption: Reductive amination of the imidazole aldehyde.

-

Wittig Reaction: For the formation of a carbon-carbon double bond, the Wittig reaction is a highly reliable method.[7] The aldehyde can react with a phosphonium ylide to generate a vinyl-substituted imidazole. The nature of the ylide (stabilized or non-stabilized) can influence the stereochemical outcome of the resulting alkene.[8]

Caption: Wittig reaction of the imidazole aldehyde.

Reactions of the Bromo Group

The bromo substituent at the C4 position of the imidazole ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl moieties.

-

Suzuki-Miyaura Cross-Coupling: This is one of the most powerful and widely used methods for forming carbon-carbon bonds.[9] The bromo-imidazole can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to generate 4-aryl or 4-heteroaryl substituted imidazoles.[10] This reaction is fundamental in building the complex scaffolds of many modern pharmaceuticals.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the GHS classification of the compound and data for similar brominated imidazoles, the following recommendations should be followed:

-

GHS Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its dual functionality allows for a wide range of chemical transformations, enabling the construction of complex and diverse molecular libraries. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its potential in the development of novel therapeutic agents.

References

-

Lara, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

-

PubChem. 1H-Imidazole, 4-bromo-. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

- De Kimpe, N., et al. (2005). Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions of imidazole. Tetrahedron.

-

ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. Reductive Amination. [Link]

-

SpectraBase. 4-Bromo-1H-imidazole - Optional[13C NMR] - Spectrum. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. [Link]

-

Supporting Information. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. [Link]

-

ResearchGate. Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

MDPI. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

-

SpringerLink. Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

-

ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. [Link]

-

NIST WebBook. 1H-Imidazole, 1-methyl-. [Link]

-

NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. [Link]

-

PubChem. Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. National Center for Biotechnology Information. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C5H5BrN2O | CID 12742279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

"physical and chemical properties of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde"

An In-Depth Technical Guide to 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical synthesis industries. Its structure, which incorporates a biologically relevant imidazole core, a reactive aldehyde group, and a synthetically versatile bromine atom, positions it as a valuable building block for the development of complex molecular architectures. The imidazole moiety is a well-known pharmacophore found in numerous approved drugs and bioactive molecules, prized for its ability to engage in various biological interactions.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, synthesis, reactivity, and safety protocols for this compound, tailored for researchers and professionals in drug development.

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source |

| CAS Number | 79326-91-3 | [4][5] |

| Molecular Formula | C₅H₅BrN₂O | [4][5] |

| Molecular Weight | 189.01 g/mol | [4][5] |

| Monoisotopic Mass | 187.95853 Da | [5] |

| Appearance | White solid | [4] |

| Polar Surface Area | 34.9 Ų | [5] |

| XLogP3 | 0.8 | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of the title compound. The following data have been reported:

-

¹H NMR (600 MHz, DMSO-d₆): The proton nuclear magnetic resonance spectrum provides clear signals corresponding to the distinct protons in the molecule.[4]

-

δ 9.62 (s, 1H): This singlet corresponds to the aldehyde proton (-CHO), with its characteristic downfield shift.

-

δ 7.80 (s, 1H): This singlet is attributed to the proton on the imidazole ring (C5-H).

-

δ 3.92 (s, 3H): This singlet represents the three protons of the methyl group (-CH₃) attached to the nitrogen atom.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the compound.[4]

-

m/z = 191.2 [M+H]⁺: This corresponds to the protonated molecule, consistent with the expected molecular weight of 189.01 g/mol .

-

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the bromination of its non-halogenated precursor. A common and effective method is detailed below.

Reaction Scheme: Bromination of 1-methyl-1H-imidazole-2-carbaldehyde.

The chosen reagent, N-Bromosuccinimide (NBS), is a highly effective source of electrophilic bromine.[4] It is favored for the bromination of electron-rich aromatic and heterocyclic systems like imidazole because it provides a controlled release of bromine, minimizing over-reaction and side products. The reaction is performed in N,N-dimethyl-formamide (DMF), a polar aprotic solvent that facilitates the dissolution of the reactants and supports the ionic intermediates of the electrophilic substitution mechanism. The extended reaction time of six days at room temperature suggests that while the imidazole ring is activated towards substitution, the reaction kinetics are slow, requiring patience to achieve a reasonable yield.[4] The reported 40% yield is moderate and typical for such multi-day heterocyclic functionalizations.[4]

Chemical Reactivity and Potential Applications

The synthetic utility of this compound stems from its three key functional components:

-

Imidazole Ring: This core structure is a privileged scaffold in medicinal chemistry, known to participate in hydrogen bonding and coordination with biological targets.[1][2] Its presence makes this compound a desirable starting point for developing novel therapeutic agents.[3]

-

Aldehyde Group: The formyl group is a versatile handle for a wide range of chemical transformations, including nucleophilic additions, reductive aminations, and condensation reactions to form imines or other derivatives.[1]

-

Bromo Substituent: The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of highly complex molecules from this simple building block.[1]

Given these features, the compound is an important intermediate for synthesizing a diverse array of bioactive molecules, including inhibitors for enzymes like casein kinase and xanthine oxidase.[6]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

GHS Hazard Classification:

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Wash hands and any exposed skin thoroughly after handling.[7]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[7] Store locked up.[7]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a reported synthesis and provides a self-validating system for producing the title compound.[4]

Materials:

-

1-methyl-1H-imidazole-2-carbaldehyde (10 g, 90 mmol)

-

N-Bromosuccinimide (NBS) (17.8 g, 100 mmol)

-

N,N-dimethyl-formamide (DMF), deoxygenated (300 mL)

-

Water (750 mL)

-

Ethyl Acetate (EtOAc) (4 x 200 mL)

-

Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

n-heptane/EtOAc (4:1) elution solvent

Procedure:

-

A solution of 1-methyl-1H-imidazole-2-carbaldehyde (10 g, 90 mmol) in deoxygenated DMF (300 mL) is prepared in a suitable reaction vessel.

-

N-Bromosuccinimide (17.8 g, 100 mmol) is added to the solution.

-

The resulting mixture is stirred at room temperature (20 °C) for 6 days (144 hours).

-

After the reaction period, water (750 mL) is added to the mixture to precipitate the product and quench the reaction.

-

The aqueous mixture is extracted with Ethyl Acetate (4 x 200 mL).

-

The combined organic extracts are dried over anhydrous Sodium Sulfate (Na₂SO₄).

-

The dried solution is filtered, and the solvent is removed in vacuo to yield the crude residue.

-

The residue is purified by column chromatography on silica gel using a solvent system of n-heptane/EtOAc (4:1).

-

The purified fractions are combined and concentrated to yield the title compound (7.33 g, 40%) as a white solid.[4]

Visualizations

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of the title compound.

Diagram 2: Key Reactive Sites

Caption: Primary sites of chemical reactivity on the molecule.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Liu, W., et al. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central. Retrieved from [Link]

-

de Oliveira, C. S., et al. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]

Sources

- 1. Buy 4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde | 79326-92-4 [smolecule.com]

- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C5H5BrN2O | CID 12742279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. echemi.com [echemi.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

"4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde molecular weight"

An In-depth Technical Guide to 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block relevant to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, a validated synthesis protocol, characterization data, and its strategic importance in synthetic chemistry.

Core Compound Properties and Identification

This compound is a substituted imidazole, a class of heterocyclic compounds that form the core of numerous biologically active molecules. The strategic placement of a bromine atom and an aldehyde functional group on the 1-methylimidazole scaffold makes it a versatile intermediate for further chemical modification.

Its identity is defined by the following key parameters:

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O | [1][2] |

| Molecular Weight | 189.01 g/mol | [1][2] |

| CAS Number | 79326-91-3 | [1][2] |

| IUPAC Name | 4-bromo-1-methylimidazole-2-carbaldehyde | [2] |

| Appearance | White solid | [1] |

| Monoisotopic Mass | 187.95853 Da | [2] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is reliably achieved through the bromination of its non-halogenated precursor. The following protocol is based on established laboratory procedures.[1]

Causality in Experimental Design

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is selected as the brominating agent. It is a convenient and safer alternative to liquid bromine, providing a controlled source of electrophilic bromine. Its use is standard for the regioselective bromination of electron-rich aromatic and heterocyclic systems.

-

Solvent Selection: N,N-dimethyl-formamide (DMF) serves as a polar aprotic solvent, effectively dissolving the imidazole substrate and the NBS reagent, facilitating a homogeneous reaction mixture. The deoxygenation of DMF is a precautionary step to prevent potential side reactions.

-

Reaction Conditions: The reaction is conducted at room temperature. While the extended reaction time (6 days) suggests a moderate reaction rate, it avoids the need for heating, which could lead to undesired side products or decomposition.

-

Purification Strategy: A standard aqueous workup followed by extraction is used to remove the DMF and water-soluble byproducts (like succinimide). The final purification by column chromatography on silica gel is essential to isolate the target compound from any unreacted starting material or isomeric byproducts, ensuring high purity.

Step-by-Step Experimental Workflow

-

Preparation: In a suitable reaction vessel, dissolve 1-methyl-1H-imidazole-2-carbaldehyde (10 g, 90 mmol) in deoxygenated N,N-dimethyl-formamide (300 mL).

-

Reagent Addition: To the solution, add N-bromosuccinimide (NBS) (17.8 g, 100 mmol).

-

Reaction: Stir the resulting solution at room temperature (20°C) for 6 days (144 hours).

-

Quenching and Extraction: Add water (750 mL) to the reaction mixture. Extract the aqueous mixture with ethyl acetate (EtOAc) (4 x 200 mL).

-

Drying and Concentration: Combine the organic extracts and dry them over sodium sulfate (Na₂SO₄). Filter the solution and remove the solvent under reduced pressure (in vacuo).

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a mixture of n-heptane/EtOAc (4:1).

-

Isolation: The process yields the title compound (7.33 g, 40%) as a white solid.[1]

Compound Characterization and Validation

Validation of the synthesized product's identity and purity is critical. The following data serves as a reference for quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. The spectrum recorded in DMSO-d₆ shows three distinct singlets, corresponding to the aldehyde proton, the imidazole ring proton, and the N-methyl protons.

-

¹H NMR (600 MHz, DMSO-d₆): δ 9.62 (s, 1H, -CHO), 7.80 (s, 1H, imidazole-H), 3.92 (s, 3H, -CH₃).[1]

-

-

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) confirms the molecular weight of the compound.

-

LC-MS: m/z = 191.2 (MH⁺), corresponding to the protonated molecule [C₅H₅BrN₂O + H]⁺.[1]

-

Strategic Importance in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The title compound, this compound, is a valuable building block due to its dual reactivity.

-

The Aldehyde Group: Acts as an electrophilic handle for reactions such as reductive amination, Wittig reactions, and the formation of imines or oximes, allowing for the introduction of diverse side chains.

-

The Bromo Substituent: Serves as a versatile functional group for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings. This allows for the attachment of various aryl, heteroaryl, or alkyl groups at the C4 position of the imidazole ring.

This dual functionality makes the compound an ideal starting point for constructing complex molecules with potential therapeutic applications. Related bromo-imidazole cores are integral to the development of inhibitors for targets such as kinases and various receptors.[3][4][5]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

Hazard Identification

Based on GHS classifications, this compound should be treated with care.[2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood.[6][7] Ensure that safety showers and eyewash stations are readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Avoid breathing dust.[7] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[8]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

-

Incompatible Materials: Keep away from strong oxidizing agents and acids.[6]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synfacts, 19(09), 0975.

- Zhang, L., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(15), 4983.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C5H5BrN2O | CID 12742279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde | 79326-92-4 [smolecule.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mmbio.byu.edu [mmbio.byu.edu]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical characterization.

Introduction: The Structural Significance of this compound

This compound (C₅H₅BrN₂O) is a substituted imidazole, a core scaffold in many biologically active molecules. The precise arrangement of its substituents—a bromine atom, an N-methyl group, and a carbaldehyde (aldehyde) function—is critical to its chemical reactivity and potential biological interactions. ¹H NMR spectroscopy is an indispensable tool for the unambiguous confirmation of this structure, providing detailed information about the electronic environment of each proton in the molecule.

This guide will first detail the experimental procedure for acquiring a high-quality ¹H NMR spectrum of the title compound. Subsequently, it will offer an in-depth analysis of the spectrum, correlating the observed chemical shifts and multiplicities with the molecular structure and the electronic effects of the various functional groups.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

The acquisition of a clean and interpretable ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol is a self-validating system designed to yield high-quality data.

Sample Preparation

The choice of solvent is paramount and is dictated by the analyte's solubility and chemical stability. Given the polar nature of the imidazole ring and the aldehyde group, a polar aprotic solvent is ideal. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual proton signal (around 2.50 ppm) typically does not interfere with the signals of interest.[1][2]

-

Step 1: Weighing the Sample: Accurately weigh 5-10 mg of this compound. This amount is sufficient for a strong signal-to-noise ratio in a modern NMR spectrometer without causing issues with sample solubility or line broadening due to excessive concentration.[3][4][5]

-

Step 2: Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[6][7] The solution should be gently agitated (e.g., using a vortex mixer) to ensure complete dissolution. A clear, homogeneous solution is essential for acquiring a high-quality spectrum.[8]

-

Step 3: Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The solution height in the tube should be at least 4-5 cm to ensure it is within the detection region of the NMR probe.[5][6]

-

Step 4: Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

Diagram 1: Experimental Workflow for ¹H NMR Sample Preparation

Caption: Workflow for preparing and acquiring the ¹H NMR spectrum.

NMR Data Acquisition

The following are general steps for acquiring the spectrum on a typical NMR spectrometer (e.g., 400-600 MHz).

-

Step 1: Instrument Setup: Insert the NMR tube into the spectrometer.

-

Step 2: Locking and Shimming: The instrument will "lock" onto the deuterium signal of the DMSO-d₆ to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

-

Step 3: Acquisition Parameters: A standard proton experiment is sufficient. Key parameters include a 90° pulse angle, a spectral width of approximately 12-15 ppm, and a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is characterized by three distinct singlet signals, each corresponding to a unique set of protons in the molecule. The experimental data, acquired in DMSO-d₆, shows peaks at δ 9.62 (s, 1H), 7.80 (s, 1H), and 3.92 (s, 3H).[9]

Diagram 2: Structure of this compound with Proton Assignments

Caption: Structure with experimentally observed ¹H NMR chemical shifts.

Detailed Peak Assignments and Rationale

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups have the opposite effect.[10]

-

δ 9.62 (s, 1H, -CHO): This downfield signal is characteristic of an aldehyde proton.[11][12] The strong deshielding effect is due to the electron-withdrawing nature of the adjacent carbonyl group (C=O) and the magnetic anisotropy of the pi system. Its integration as one proton confirms its assignment. The signal is a singlet as there are no adjacent protons to induce spin-spin coupling.

-

δ 7.80 (s, 1H, Imidazole C5-H): This signal falls within the aromatic region of the spectrum. The imidazole ring itself is aromatic, and its protons typically resonate between 7 and 8 ppm. In this molecule, the proton at the C5 position is significantly influenced by the substituents. The bromine atom at C4 and the aldehyde group at C2 are both electron-withdrawing groups.[13] These groups reduce the electron density within the imidazole ring, leading to a deshielding of the remaining C5 proton and shifting it downfield to 7.80 ppm. The absence of any adjacent protons results in a singlet multiplicity.

-

δ 3.92 (s, 3H, N-CH₃): This signal is assigned to the three protons of the methyl group attached to the N1 position of the imidazole ring. The chemical shift is consistent with a methyl group attached to a nitrogen atom within a heteroaromatic system. The electronegativity of the nitrogen atom deshields these protons, moving them downfield from the typical aliphatic region. The integration value of three protons confirms this assignment. As there are no neighboring protons, the signal is a singlet.

Summary of Spectral Data

The following table provides a concise summary of the ¹H NMR data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 9.62 | Singlet (s) | 1H | Aldehyde proton (-CHO) | Strong deshielding by the adjacent carbonyl group.[11][12] |

| 7.80 | Singlet (s) | 1H | Imidazole ring proton (C5-H) | Deshielded by electron-withdrawing Br and CHO groups.[13] |

| 3.92 | Singlet (s) | 3H | N-methyl protons (N-CH₃) | Deshielded by the adjacent nitrogen atom in the heteroaromatic ring. |

Conclusion

The ¹H NMR spectrum of this compound provides a clear and unambiguous confirmation of its structure. The three distinct singlets, with their characteristic chemical shifts and integrations, are fully consistent with the assigned molecular structure. The downfield shift of the aldehyde and imidazole protons is a direct consequence of the electronic effects of the electron-withdrawing bromo and carbonyl substituents. This guide demonstrates the power of ¹H NMR spectroscopy, when combined with a sound understanding of chemical principles, for the rigorous structural elucidation of complex organic molecules.

References

-

OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Michigan State University, Max T. Rogers NMR Facility. (n.d.). Sample Preparation. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

PubMed. (1983, February 15). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

-

BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Limiting Values of the one-bond C-H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine at High-pH. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2003, January 1). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

-

Royal Society of Chemistry Publishing. (n.d.). Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][8][11]phenanthroline frameworks. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ACS Publications. (n.d.). Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Retrieved from [Link]

-

ACS Publications. (n.d.). Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Retrieved from [Link]

-

INIS-IAEA. (2019, September 25). Understanding the Influence of Electron-Donating and Electron-Withdrawing Substituents on the Anticorrosive Properties of Imidazole: A Quantum-Chemical Approach. Retrieved from [Link]

-

ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

-

Pharmacy Freak. (2025, December 25). Solvent requirements in NMR MCQs With Answer. Retrieved from [Link]

-

Limbach, H.-H., et al. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Retrieved from [Link]

-

NIH. (n.d.). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

ResearchGate. (2025, August 10). H-H and 13C-H coupling constants in pyridazine. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 7. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. acdlabs.com [acdlabs.com]

- 11. organicchemistryguide.com [organicchemistryguide.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][1,10]phenanthroline frameworks - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

"reactivity of the aldehyde group in 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde"

An In-Depth Technical Guide to the Aldehyde Group Reactivity of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Abstract

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] The reactivity of its C-2 carbaldehyde group is central to its synthetic utility. This guide provides an in-depth analysis of the electronic and steric factors governing the aldehyde's reactivity. We will explore key transformations including nucleophilic additions, condensation reactions, oxidations, and reductions. The discussion is supported by mechanistic insights, detailed experimental protocols, and comparative data to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this molecule in complex synthetic endeavors.

Introduction: Structural and Electronic Landscape

The chemical behavior of the aldehyde group in this compound is intricately modulated by the electronic environment of the imidazole ring. Understanding this interplay is critical for predicting reactivity and designing successful synthetic strategies.

1.1. Electronic Influences on the Aldehyde Carbonyl

The carbonyl carbon of an aldehyde is inherently electrophilic due to the polarization of the C=O bond.[2][3] In this specific molecule, this electrophilicity is significantly amplified by several factors:

-

Imidazole Ring: The aldehyde is attached to the C-2 position of the imidazole ring. This position is electron-deficient, situated between two nitrogen atoms. The inductive electron withdrawal by the adjacent ring nitrogens strongly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.

-

Bromo Substituent: The bromine atom at the C-4 position exerts a powerful electron-withdrawing inductive effect (-I), further depleting the electron density of the aromatic ring and, consequently, enhancing the electrophilicity of the C-2 aldehyde.

-

N-Methyl Group: The methyl group at the N-1 position is a weak electron-donating group (+I). While this effect slightly counteracts the electron-withdrawing influences, its impact is minor compared to the combined pull of the ring nitrogens and the bromo substituent.

This electronic configuration renders the aldehyde in this compound more reactive than typical aromatic aldehydes (like benzaldehyde) and significantly more reactive than aliphatic aldehydes.[2][4]

Table 1: Summary of Electronic Effects

| Substituent/Feature | Position | Electronic Effect | Impact on Aldehyde Reactivity |

| Imidazole Ring Nitrogens | Flanking C-2 | Strong Inductive Withdrawal (-I) | Major Increase |

| Bromo Group | C-4 | Strong Inductive Withdrawal (-I) | Moderate Increase |

| N-Methyl Group | N-1 | Weak Inductive Donation (+I) | Minor Decrease |

| Aldehyde Group | C-2 | Mesomeric Withdrawal (-M) | Defines Electrophilic Site |

Synthesis of the Core Moiety

A reliable synthesis of the starting material is paramount. The title compound is efficiently prepared by the direct bromination of its precursor, 1-methyl-1H-imidazole-2-carbaldehyde.

Protocol 2.1: Synthesis of this compound[5]

-

Dissolution: Dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in deoxygenated N,N-dimethylformamide (DMF).

-

Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution. Causality: NBS is a convenient and selective source of electrophilic bromine for brominating electron-rich heterocyclic systems.

-

Reaction: Stir the resulting solution at room temperature (approx. 20°C) for 6 days. Monitor the reaction progress by LC-MS.

-

Quenching & Extraction: Add water to the reaction mixture and extract the product into ethyl acetate (EtOAc).

-

Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the title compound.

Key Transformations of the Aldehyde Group

The enhanced electrophilicity of the aldehyde group allows for a wide range of chemical transformations.

Knoevenagel Condensation

This reaction is a cornerstone of C-C bond formation, involving the condensation of an aldehyde with an active methylene compound, typically catalyzed by a weak base. The product is an electron-deficient α,β-unsaturated system, a valuable Michael acceptor.

-

Mechanistic Insight: The reaction proceeds via nucleophilic addition of the enolate (generated from the active methylene compound) to the highly electrophilic aldehyde carbon, followed by dehydration. The imidazole moiety itself can act as a base catalyst, facilitating proton transfer.[5][6]

Protocol 3.1.1: Knoevenagel Condensation with Malononitrile

-

Setup: To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂), add malononitrile (1.1 eq).

-

Catalysis: Add a catalytic amount of piperidine or imidazole (0.1 eq). Causality: A weak base is sufficient to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor completion by TLC.

-

Workup: Wash the reaction mixture with water to remove the catalyst. Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purification: Recrystallize the crude product from ethanol to obtain the (E)-2-(4-bromo-1-methyl-1H-imidazol-2-yl)methylene)malononitrile.

Caption: Workflow for the Knoevenagel condensation.

Wittig Reaction

The Wittig reaction provides a powerful and versatile method for synthesizing alkenes from aldehydes.[7][8][9] The reaction of this compound with a phosphorus ylide (Wittig reagent) allows for the direct introduction of a substituted vinyl group at the C-2 position.

-

Mechanistic Insight: The reaction involves the nucleophilic attack of the ylide carbon on the aldehyde carbonyl, forming a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This intermediate then fragments to yield the alkene and triphenylphosphine oxide.[8][9]

-

Stereoselectivity: The stereochemical outcome (E vs. Z) depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield the (E)-alkene, whereas non-stabilized ylides (e.g., alkyl-substituted) favor the (Z)-alkene.[7]

Protocol 3.2.1: Wittig Reaction with a Stabilized Ylide

-

Ylide Generation: Suspend (carbethoxymethyl)triphenylphosphonium bromide (1.1 eq) in dry tetrahydrofuran (THF). Cool to 0°C and add a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq) portion-wise. Stir for 1 hour to form the ylide.

-

Aldehyde Addition: Add a solution of this compound (1.0 eq) in dry THF dropwise to the ylide solution at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to afford the ethyl (E)-3-(4-bromo-1-methyl-1H-imidazol-2-yl)acrylate.

Caption: The Wittig reaction cycle.

Reduction to Alcohol

The aldehyde can be readily reduced to the corresponding primary alcohol, 4-bromo-1-methyl-1H-imidazol-2-yl)methanol, a useful intermediate for further functionalization.

-

Reagent Choice: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that will not affect the C-Br bond or the imidazole ring, unlike stronger reagents such as lithium aluminum hydride (LiAlH₄).

Protocol 3.3.1: Reduction with Sodium Borohydride

-

Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH) at 0°C.

-

Reduction: Add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature below 5°C. Causality: The reaction is exothermic; slow addition prevents overheating and potential side reactions.

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield the alcohol, which can be further purified by chromatography if necessary.

Oxidation to Carboxylic Acid

Oxidation of the aldehyde furnishes the corresponding 4-bromo-1-methyl-1H-imidazole-2-carboxylic acid. This transformation requires mild conditions to avoid degradation of the sensitive imidazole nucleus.

-

Reagent Choice: A common method for oxidizing aldehydes without affecting other sensitive functional groups is the Tollens' test, using silver(I) oxide (Ag₂O) in aqueous ammonia. Alternatively, sodium chlorite (NaClO₂) buffered with a phosphate source is an effective and scalable option.

Protocol 3.4.1: Oxidation with Sodium Chlorite

-

Setup: Dissolve the aldehyde (1.0 eq) in a mixture of tert-butanol and water. Add 2-methyl-2-butene (a chlorine scavenger).

-

Reagent Addition: Add a solution of sodium chlorite (NaClO₂) (1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq) in water dropwise at room temperature.

-

Reaction: Stir the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Workup: Quench the reaction with a solution of sodium sulfite. Acidify the mixture with dilute HCl to precipitate the carboxylic acid.

-

Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.

A Unique Reactivity: Decarbonylation in Ethanol

Imidazole-2-carbaldehydes exhibit a fascinating and somewhat unusual reactivity pattern: they can undergo decarbonylation when heated in ethanol without an acid catalyst.[10][11] This reaction leads to the formation of the corresponding C-2 unsubstituted imidazole and ethyl formate.

-

Mechanistic Insight: The reaction is initiated by the nucleophilic attack of ethanol on the aldehyde's carbonyl carbon. The resulting hemiacetal intermediate facilitates the departure of the formyl group by stabilizing the transient carbanion at the C-2 position. The inductive effect of the ring nitrogens is crucial for this stabilization.[11] The presence of electron-withdrawing groups on the imidazole ring generally increases the rate of this reaction.[11]

Table 2: Comparative Reactivity Data (Illustrative)

| Reaction | Reagents | Typical Yield | Key Conditions | Product Class |

| Knoevenagel | Malononitrile, Piperidine | >85% | CH₂Cl₂, RT | α,β-Unsaturated Nitrile |

| Wittig | Ph₃P=CHCO₂Et, NaH | 70-85% | THF, 0°C to RT | α,β-Unsaturated Ester |

| Reduction | NaBH₄ | >90% | MeOH, 0°C to RT | Primary Alcohol |

| Oxidation | NaClO₂, NaH₂PO₄ | 75-90% | t-BuOH/H₂O, RT | Carboxylic Acid |

| Decarbonylation | Ethanol | Varies | Reflux | C-2 Unsubstituted Imidazole |

Conclusion

The aldehyde group of this compound is a highly activated and synthetically versatile functional group. Its enhanced electrophilicity, driven by the potent electron-withdrawing effects of the imidazole ring and the C-4 bromo substituent, allows for efficient participation in a broad spectrum of reactions including condensations, reductions, and oxidations. Furthermore, its unique propensity for decarbonylation in ethanol offers an alternative synthetic pathway. A thorough understanding of these reactivity patterns, as detailed in this guide, empowers chemists to effectively utilize this valuable heterocyclic aldehyde as a key intermediate in the synthesis of complex molecular targets.

References

-

Heravi, M. M., Tehrani, M. H., Bakhtiari, K., & Oskooie, H. A. (n.d.). A Practical Knoevenagel Condensation Catalyzed by Imidazole. ResearchGate. Retrieved from [Link]

-

Li, H., et al. (2019). Efficient Knoevenagel Condensation Catalyzed by Imidazole-based Halogen-free Deep Eutectic Solvent at Room Temperature. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Ashenhurst, J. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Retrieved from [Link]

-

Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Thieme Connect. Retrieved from [Link]

-

BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

-

YouTube. (2024, May 27). Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). Retrieved from [Link]

-

Di Gioacchino, M., et al. (1978). The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol. ResearchGate. Retrieved from [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. brainkart.com [brainkart.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Strategic Role of Bromine in the Reactivity of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of the bromine atom at the 4-position, in conjunction with the electron-withdrawing carbaldehyde group at the 2-position, imparts a unique and tunable reactivity profile to the imidazole core. This technical guide provides an in-depth analysis of the role of the bromine atom in directing the synthetic transformations of this molecule. We will explore the electronic and steric effects of the bromine substituent, its function as a versatile handle in cross-coupling and nucleophilic substitution reactions, and the interplay of its reactivity with the adjacent aldehyde functionality. This document will serve as a comprehensive resource, complete with detailed experimental protocols, mechanistic insights, and data presentation to empower researchers in leveraging the full synthetic potential of this important intermediate.

Introduction: The Versatile Imidazole Scaffold

Imidazole derivatives are fundamental components in a vast array of biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. Their prevalence in nature has made them a "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents. The ability to functionalize the imidazole ring at various positions is crucial for modulating the pharmacological properties of these compounds. This compound (Figure 1) emerges as a particularly valuable synthetic intermediate due to the presence of two key functional groups: a reactive bromine atom and a versatile carbaldehyde moiety. The bromine atom, in particular, serves as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a gateway to a diverse range of complex molecular architectures.

Figure 1. Structure of this compound

Synthesis of this compound

The most common and direct route to this compound involves the electrophilic bromination of its precursor, 1-methyl-1H-imidazole-2-carbaldehyde.

Experimental Protocol: Bromination with N-Bromosuccinimide

This protocol is based on the procedure described by H. Lundbeck A/S, et al.[1]

Materials:

-

1-methyl-1H-imidazole-2-carbaldehyde

-

N-Bromosuccinimide (NBS)

-

N,N-dimethyl-formamide (DMF), deoxygenated

-

Ethyl acetate (EtOAc)

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

n-heptane

Procedure:

-

In a suitable reaction vessel, dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq, e.g., 10 g, 90 mmol) in deoxygenated DMF (e.g., 300 mL).

-

To this solution, add N-Bromosuccinimide (1.1 eq, e.g., 17.8 g, 100 mmol).

-

Stir the resulting solution at room temperature (20 °C) for 6 days.

-

After the reaction is complete, add water (e.g., 750 mL) to the reaction mixture.

-

Extract the aqueous mixture with ethyl acetate (4 x 200 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent in vacuo.

-

Purify the crude residue by column chromatography on silica gel using a mixture of n-heptane and ethyl acetate (e.g., 4:1) as the eluent.

-

The final product is obtained as a white solid (yield: ~40%).[1]

Characterization Data:

-

¹H NMR (600 MHz, DMSO-d₆): δ 9.62 (s, 1H), 7.80 (s, 1H), 3.92 (s, 3H).[1]

-

LC-MS: m/z = 191.2 (MH⁺).[1]

The Pivotal Role of Bromine in Directing Reactivity

The bromine atom at the C4 position of the imidazole ring is the key determinant of the molecule's utility as a synthetic intermediate. Its influence can be understood through its electronic and steric effects, and its ability to participate in a variety of powerful chemical transformations.

Electronic Landscape of the Molecule

The imidazole ring is an electron-rich aromatic system. However, the presence of the bromine atom and the carbaldehyde group significantly modulates its electronic properties. The bromine atom exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+M effect). The carbaldehyde group at the C2 position is strongly electron-withdrawing, both inductively and through resonance. This combination of substituents makes the C4 position, where the bromine is attached, susceptible to reactions that favor an electrophilic carbon center.

Diagram 2. Suzuki-Miyaura coupling workflow.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (typically 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Add the anhydrous solvent and degas the mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Bromine as a Leaving Group in Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the carbaldehyde group and the imidazole ring itself can activate the C-Br bond towards nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the bromine atom by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward route to a diverse range of 4-substituted imidazole derivatives.

Diagram 3. Nucleophilic aromatic substitution workflow.

General Experimental Protocol for Nucleophilic Aromatic Substitution:

Materials:

-

This compound (1.0 equiv)

-

Nucleophile (e.g., amine, alcohol, thiol) (1.0-2.0 equiv)

-

Base (if required, e.g., K₂CO₃, NaH)

-

Polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

-

Dissolve this compound in the chosen polar aprotic solvent.

-

If the nucleophile is an alcohol or thiol, add a base to generate the corresponding alkoxide or thiolate in situ.

-

Add the nucleophile to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (can range from room temperature to >100 °C depending on the nucleophile) and monitor by TLC or LC-MS.

-

After completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Interplay with the Carbaldehyde Group

The carbaldehyde group at the C2 position is not merely a passive spectator. It actively participates in the overall reactivity of the molecule.

Directing and Activating Effects

As previously mentioned, the electron-withdrawing nature of the aldehyde group activates the C4 position towards nucleophilic attack and facilitates the oxidative addition step in cross-coupling reactions.

Competing Reactivity

The aldehyde group itself is a site of reactivity, primarily for nucleophilic addition. This can lead to competing side reactions, especially when strong nucleophiles are used. For instance, in the presence of a Grignard reagent, both substitution at the C-Br bond and addition to the carbonyl group are possible. The regioselectivity of such reactions can often be controlled by carefully selecting the reaction conditions, such as temperature and the nature of the nucleophile.

Spectroscopic Data Summary

Comprehensive experimental spectroscopic data for this compound is not extensively reported. The following table summarizes the available and predicted data.

| Spectroscopic Data | This compound |

| ¹H NMR (600 MHz, DMSO-d₆) | δ 9.62 (s, 1H, CHO), 7.80 (s, 1H, C5-H), 3.92 (s, 3H, N-CH₃) [1] |

| ¹³C NMR (Predicted) | C2: ~145-150 ppm, C4: ~115-120 ppm, C5: ~125-130 ppm, N-CH₃: ~35-40 ppm, CHO: ~180-185 ppm |

| IR (Predicted) | ~1680-1700 cm⁻¹ (C=O stretch), ~1500-1600 cm⁻¹ (C=C and C=N stretch), ~1100-1200 cm⁻¹ (C-N stretch), ~600-700 cm⁻¹ (C-Br stretch) |

| Mass Spec (LC-MS) | m/z = 191.2 (MH⁺) [1] |

Conclusion and Future Outlook

This compound is a strategically designed building block where the bromine atom plays a central role in dictating its synthetic utility. Its susceptibility to a range of cross-coupling and nucleophilic substitution reactions makes it an invaluable precursor for the synthesis of complex, highly functionalized imidazole derivatives. The interplay between the bromo and carbaldehyde functionalities offers both challenges and opportunities for the synthetic chemist. A thorough understanding of the electronic effects and the careful control of reaction conditions are paramount to harnessing the full potential of this versatile molecule. As the demand for novel imidazole-based compounds in drug discovery and materials science continues to grow, the importance of key intermediates like this compound is set to increase, paving the way for the development of new and innovative chemical entities.

References

Sources

A Technical Guide to the Synthesis of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde: Starting Materials and Strategic Execution

Abstract

4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, including kinase inhibitors.[1] Its trifunctionalized heterocyclic structure offers multiple points for diversification, making a robust and scalable synthetic route essential for drug development pipelines. This guide provides an in-depth analysis of the primary synthetic pathway, focusing on the strategic selection of starting materials and the chemical rationale behind the core transformations. We will dissect the synthesis into two primary stages: the construction of the key intermediate, 1-methyl-1H-imidazole-2-carbaldehyde, and its subsequent regioselective bromination. Detailed experimental protocols, mechanistic insights, and process optimization considerations are presented to equip researchers with a comprehensive framework for its preparation.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound is most efficiently approached through a linear sequence starting from the commercially available and cost-effective 1-methylimidazole. The core strategy hinges on two critical electrophilic substitution reactions on the imidazole ring: formylation at the C2 position followed by bromination at the C4 position.

The retrosynthetic breakdown is as follows:

-

Disconnect 1 (C-Br bond): The target molecule can be accessed via regioselective bromination of the precursor 1-methyl-1H-imidazole-2-carbaldehyde . This is the most logical final step.

-

Disconnect 2 (C-CHO bond): The aldehyde precursor is readily synthesized by the formylation of 1-methylimidazole .

-

Disconnect 3 (Imidazole Core): 1-methylimidazole itself can be prepared from basic commodity chemicals, ensuring a secure and economical supply chain.

This strategic pathway is advantageous as it avoids the formation of regioisomers that can occur when modifying a pre-brominated imidazole core, which would necessitate challenging purification steps.[1]

Caption: Overall synthetic strategy for the target compound.

Synthesis of the Core Intermediate: 1-Methyl-1H-imidazole-2-carbaldehyde

The crucial step in this synthesis is the efficient and high-yielding preparation of the aldehyde intermediate. The Vilsmeier-Haack reaction stands out as the premier method for this transformation due to its reliability with electron-rich heterocyclic systems.[2][3]

Starting Material: 1-Methylimidazole

1-Methylimidazole is a commodity chemical that is readily available. For contexts requiring in-house synthesis, two primary industrial routes are employed:

-

Acid-Catalyzed Methylation of Imidazole: This is a direct and common method involving the reaction of imidazole with a methylating agent like methanol under acidic conditions.[4][5]

-

Radziszewski Reaction: This classical method constructs the imidazole ring from fundamental components: glyoxal, formaldehyde, ammonia, and methylamine.[4][5] While efficient for large-scale production, it is less common for typical laboratory-scale synthesis.

The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, to formylate activated aromatic rings.[6][7] The reagent is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[7]

Causality of Reagent Selection:

-

DMF and POCl₃: This combination forms the chloroiminium cation, [(CH₃)₂N=CHCl]⁺, also known as the Vilsmeier reagent.[7] This electrophile is "soft" and moderately reactive, making it ideal for formylating electron-rich heterocycles like 1-methylimidazole without causing polymerization or undesired side reactions.

-

Regioselectivity: Formylation occurs preferentially at the C2 position of the 1-methylimidazole ring. This is because the C2 carbon is the most electron-deficient in the ground state due to the inductive effects of the two adjacent nitrogen atoms, but the resulting cationic intermediate (the sigma complex) is most effectively stabilized by resonance involving both nitrogen atoms.

Caption: Mechanism of the Vilsmeier-Haack formylation.

Final Step: Regioselective Bromination

With the aldehyde in place, the final transformation is the introduction of a bromine atom. The choice of brominating agent and conditions is critical to ensure high regioselectivity and yield.

Reagent Selection: N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is the preferred reagent for this step over elemental bromine (Br₂).[8]

Justification:

-

Safety and Handling: NBS is a crystalline solid that is safer and easier to handle than volatile, corrosive liquid bromine.

-

Controlled Bromination: NBS provides a low, constant concentration of electrophilic bromine in solution, which minimizes over-bromination (i.e., the formation of di-bromo products).[9]

-

Solvent Compatibility: The reaction is effectively carried out in a polar aprotic solvent like DMF, which solubilizes the starting material and facilitates the reaction.[8]

Understanding Regioselectivity

The bromination of 1-methyl-1H-imidazole-2-carbaldehyde occurs selectively at the C4 position. This outcome is governed by the electronic directing effects of the substituents on the imidazole ring:

-

1-Methyl Group: As an electron-donating group, it activates the ring towards electrophilic substitution.

-

2-Carbaldehyde Group: This is a strong electron-withdrawing and deactivating group. Its deactivating effect is most pronounced at the adjacent C5 position.

-

Combined Effect: The deactivation of the C5 position by the aldehyde group directs the incoming electrophile (Br⁺) to the next most activated and accessible position, which is C4.

Experimental Protocols and Data

The following protocols are based on established procedures and provide a validated pathway to the target compound.[8]

Protocol 1: Synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde

(This is a representative Vilsmeier-Haack protocol adapted for this specific substrate)

-

To a three-necked flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Add 1-methylimidazole (1.0 equivalent) dropwise, ensuring the temperature does not exceed 20 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel to obtain 1-methyl-1H-imidazole-2-carbaldehyde.

Protocol 2: Synthesis of this compound[8]

-

Dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.0 equivalent, e.g., 90 mmol, 10 g) in deoxygenated N,N-dimethylformamide (DMF, e.g., 300 mL).

-

To this solution, add N-Bromosuccinimide (NBS) (1.1 equivalents, e.g., 100 mmol, 17.8 g) in one portion.

-

Stir the resulting solution at room temperature (approx. 20 °C) for an extended period (e.g., 6 days). Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, quench the reaction by adding water (e.g., 750 mL).

-

Extract the aqueous mixture with ethyl acetate (EtOAc) (4 x 200 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.

-

Purify the crude residue by column chromatography on silica gel (eluent: n-heptane/EtOAc = 4/1) to yield the title compound as a white solid.

Data Summary & Characterization

| Step | Starting Material | Reagents | Solvent | Temp. | Time | Yield | Characterization (of Final Product)[8] |

| 1 | 1-Methylimidazole | POCl₃, DMF | DMF | 70 °C | 4-6 h | ~70-80% | LC-MS: m/z = 191.2 (MH⁺) |

| 2 | 1-Methyl-1H-imidazole-2-carbaldehyde | N-Bromosuccinimide (NBS) | DMF | 20 °C | 144 h | ~40% | ¹H NMR (600 MHz, DMSO-d₆): δ 9.62 (s, 1H), 7.80 (s, 1H), 3.92 (s, 3H) |

Note: The yield for the bromination step is reported as ~40%, which may be optimizable by adjusting reaction time, temperature, or workup procedures. The long reaction time suggests that the aldehyde's deactivating effect makes the ring less reactive than unsubstituted 1-methylimidazole.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence starting from 1-methylimidazole. The Vilsmeier-Haack formylation provides the key aldehyde intermediate, and subsequent regioselective bromination with N-Bromosuccinimide at the C4 position furnishes the final product. The electronic properties of the substituents on the imidazole ring are the primary determinants of the regiochemical outcome in both electrophilic substitution steps. While the reported protocol is robust, further optimization of the final bromination step could lead to improved yields and shorter reaction times, enhancing its utility for large-scale production in drug discovery and development programs.

References

-

Wikipedia. 1-Methylimidazole. Available from: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]

-

Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. (2023, September 14). Synfacts. Available from: [Link]

-